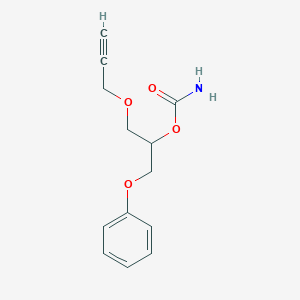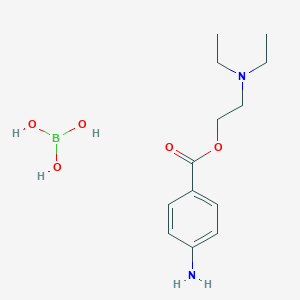
Boric acid;2-(diethylamino)ethyl 4-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boric acid;2-(diethylamino)ethyl 4-aminobenzoate is a compound that combines the properties of boric acid and 2-(diethylamino)ethyl 4-aminobenzoate. Boric acid is a weak monobasic Lewis acid of boron, commonly used in industrial processing and manufacturing .
Vorbereitungsmethoden
The synthesis of boric acid;2-(diethylamino)ethyl 4-aminobenzoate involves the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol, followed by the reaction with boric acid . The reaction conditions typically involve the use of an acid catalyst and heating to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Boric acid;2-(diethylamino)ethyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
Boric acid;2-(diethylamino)ethyl 4-aminobenzoate has several scientific research applications:
Chemistry: It is used in various chemical reactions and studies involving boron compounds and esterification processes.
Medicine: As a local anesthetic, it is used in dental procedures and minor surgeries to provide pain relief.
Wirkmechanismus
The mechanism of action of boric acid;2-(diethylamino)ethyl 4-aminobenzoate involves the inhibition of sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . This inhibition prevents the generation of action potentials, thereby blocking signal conduction and providing anesthetic effects. Boric acid contributes to the compound’s antibacterial properties, making it effective against certain infections .
Vergleich Mit ähnlichen Verbindungen
Boric acid;2-(diethylamino)ethyl 4-aminobenzoate can be compared with other similar compounds such as:
Benzocaine: Another local anesthetic commonly used as a topical pain reliever.
Lidocaine: A more effective and hypoallergenic alternative to procaine, used in various medical procedures.
Tetracaine: A potent local anesthetic used in ophthalmology and other medical fields. The uniqueness of this compound lies in its combination of anesthetic and antibacterial properties, making it versatile for both medical and industrial applications.
Eigenschaften
IUPAC Name |
boric acid;2-(diethylamino)ethyl 4-aminobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.BH3O3/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;2-1(3)4/h5-8H,3-4,9-10,14H2,1-2H3;2-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNZERHDOIWRLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O.CCN(CC)CCOC(=O)C1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149-13-3 |
Source


|
| Record name | Procaine borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
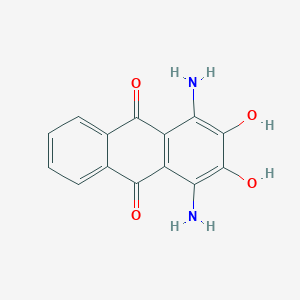
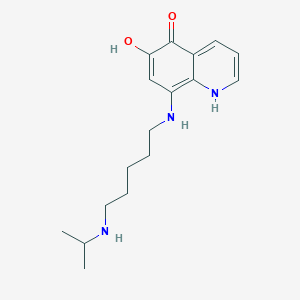

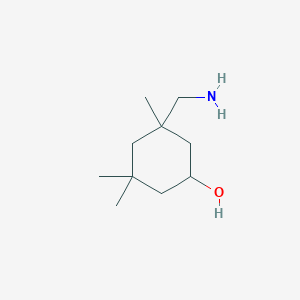
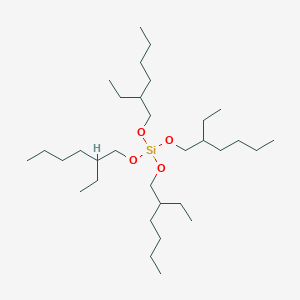
![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)


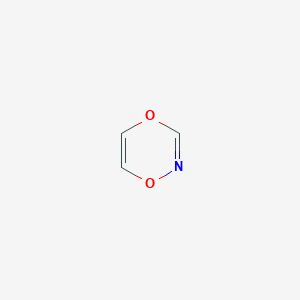

![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)

